molecular formula C14H19NO3S B8657381 (1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid CAS No. 823803-39-0

(1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid

Cat. No.: B8657381
CAS No.: 823803-39-0
M. Wt: 281.37 g/mol
InChI Key: RBGBJEGFHGGIKV-UHFFFAOYSA-N
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Description

(1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid typically involves the reaction of quinoline derivatives with sulfonating agents under controlled conditions. One common method includes the reaction of 4-hydroxyquinoline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Dihydroquinoline derivatives

    Substitution: Halogenated, nitrated, or alkylated quinoline derivatives

Mechanism of Action

The mechanism of action of (1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting antimicrobial effects .

Properties

CAS No.

823803-39-0

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

(1-ethyl-2,2-dimethylquinolin-4-yl)methanesulfonic acid

InChI

InChI=1S/C14H19NO3S/c1-4-15-13-8-6-5-7-12(13)11(9-14(15,2)3)10-19(16,17)18/h5-9H,4,10H2,1-3H3,(H,16,17,18)

InChI Key

RBGBJEGFHGGIKV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=CC1(C)C)CS(=O)(=O)O

Origin of Product

United States

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